![molecular formula C20H12N2O2 B188771 2-[2-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole CAS No. 2442-21-9](/img/structure/B188771.png)
2-[2-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZOXAZOLE, 2,2’-o-PHENYLENEBIS-: is a heterocyclic aromatic compound that consists of a benzene ring fused to an oxazole ring. This compound is known for its diverse biological and chemical properties, making it a valuable scaffold in medicinal chemistry, material science, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method involves the condensation of 2-aminophenol with aldehydes or ketones. .
Cyclization Reactions: Another method includes the cyclization of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide using BF3·Et2O as a catalyst.
Industrial Production Methods: Industrial production often involves the use of robust catalytic systems and optimized reaction conditions to ensure high yields and purity. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are frequently employed .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: BENZOXAZOLE, 2,2’-o-PHENYLENEBIS- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, acids, and bases are commonly employed.
Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which exhibit a range of biological activities .
Wissenschaftliche Forschungsanwendungen
BENZOXAZOLE, 2,2’-o-PHENYLENEBIS- has a wide array of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: It is used in the development of fluorescent probes and sensors for biological imaging.
Industry: It is utilized in the production of dyes, pigments, and other functional materials.
Wirkmechanismus
The mechanism of action of BENZOXAZOLE, 2,2’-o-PHENYLENEBIS- involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and DNA, leading to modulation of biological processes.
Pathways Involved: The compound can influence pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Benzimidazole: Similar in structure but contains an imidazole ring instead of an oxazole ring.
Benzothiazole: Contains a thiazole ring instead of an oxazole ring.
Benzisoxazole: Features an isoxazole ring instead of an oxazole ring.
Uniqueness: BENZOXAZOLE, 2,2’-o-PHENYLENEBIS- is unique due to its specific electronic and steric properties, which confer distinct biological activities and chemical reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
2442-21-9 |
|---|---|
Molekularformel |
C20H12N2O2 |
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
2-[2-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H12N2O2/c1-2-8-14(20-22-16-10-4-6-12-18(16)24-20)13(7-1)19-21-15-9-3-5-11-17(15)23-19/h1-12H |
InChI-Schlüssel |
ASDNIIDZSQLDMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4 |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4 |
Key on ui other cas no. |
2442-21-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



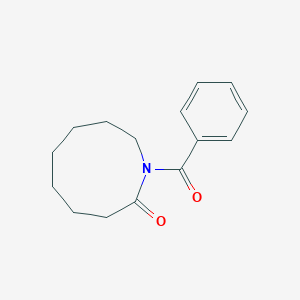
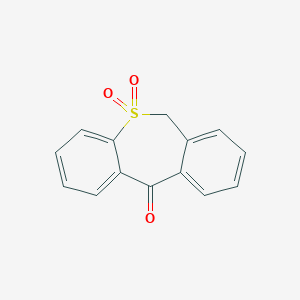



![[Bis(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B188696.png)
![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)
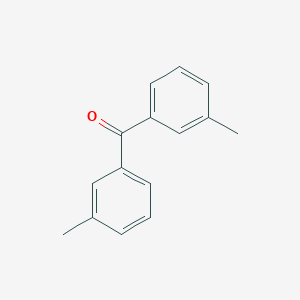

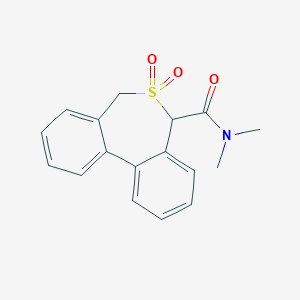

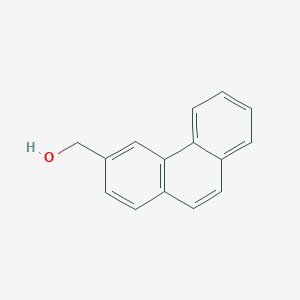
![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)
